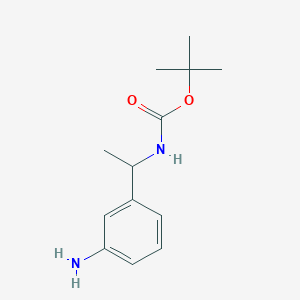

tert-Butyl (1-(3-aminophenyl)ethyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[1-(3-aminophenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-9(10-6-5-7-11(14)8-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZEKBDHFLADZKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587632 | |

| Record name | tert-Butyl [1-(3-aminophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180079-59-8 | |

| Record name | tert-Butyl [1-(3-aminophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Utility of tert-Butyl (1-(3-aminophenyl)ethyl)carbamate in Modern Drug Discovery: A Technical Guide

Abstract

In the landscape of modern medicinal chemistry, the strategic deployment of well-defined molecular building blocks is paramount to the efficient and successful development of novel therapeutic agents. Among these, tert-butyl (1-(3-aminophenyl)ethyl)carbamate has emerged as a pivotal intermediate, prized for its unique structural attributes that bridge chirality, aromatic functionality, and a selectively masked primary amine. This guide provides an in-depth technical examination of this compound, detailing its physicochemical properties, synthesis, and critical applications for researchers, scientists, and professionals engaged in drug development. We will explore the causality behind its use in complex synthetic routes and provide actionable protocols to leverage its full potential in the laboratory.

Core Chemical and Physical Properties

This compound, identified by the CAS Number 180079-59-8, is a chiral aromatic amine derivative. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the amine functionalities is central to its synthetic value, allowing for selective chemical transformations at the aniline nitrogen.[1] This differential reactivity is a cornerstone of its utility in multi-step syntheses.[2]

Below is a summary of its key physicochemical properties:

| Property | Value | Source(s) |

| CAS Number | 180079-59-8 | [3][4] |

| Molecular Formula | C₁₃H₂₀N₂O₂ | [3][4] |

| Molecular Weight | 236.31 g/mol | [3] |

| Appearance | White to off-white powder/solid | [1] |

| Purity | ≥ 95% (via HPLC) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

While extensive experimental data on properties such as melting and boiling points for this specific isomer is not widely published, related compounds like [2-(3-Aminophenyl)ethyl]carbamic acid tert-butyl ester exhibit a melting point in the range of 103-108 °C, suggesting that the title compound is a solid at room temperature.[1] Its solubility is generally favorable in common organic solvents such as dichloromethane, chloroform, and alcohols.[5]

Synthesis and Mechanistic Considerations

The synthesis of this compound is most commonly achieved through one of two primary routes: the selective protection of a diamine or the reduction of a nitro precursor. The choice of methodology often depends on the availability of starting materials and the desired scale of the reaction.

A prevalent strategy involves the reduction of a corresponding nitro-substituted precursor, tert-butyl (1-(3-nitrophenyl)ethyl)carbamate. This approach is favored for its high yields and the commercial availability of the nitro-aromatic starting material.

Experimental Protocol: Synthesis via Nitro Reduction

This protocol outlines a representative procedure for the synthesis of this compound from its nitro-substituted precursor.

Materials:

-

tert-butyl (1-(3-nitrophenyl)ethyl)carbamate

-

Palladium on carbon (10% w/w)

-

Ethanol or Methanol

-

Ammonium formate or Hydrogen gas

-

Diatomaceous earth (e.g., Celite®)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Reaction flask, condenser, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve tert-butyl (1-(3-nitrophenyl)ethyl)carbamate in ethanol or methanol.

-

Catalyst Addition: Carefully add 10% palladium on carbon to the solution.

-

Reducing Agent: To this mixture, add anhydrous ammonium formate in portions or introduce hydrogen gas via a balloon or a hydrogenation apparatus.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting residue can be further purified by column chromatography on silica gel if necessary.

-

Final Product: Dry the purified product under vacuum to yield this compound as a solid.

Caption: Synthetic workflow for the preparation of the title compound.

Applications in Drug Discovery and Medicinal Chemistry

The carbamate functional group is a key structural motif in numerous approved therapeutic agents.[6] The Boc-protected amine in this compound serves as a latent nucleophile, which is stable under a variety of reaction conditions but can be readily deprotected under acidic conditions.[2] This feature makes it an invaluable building block in the synthesis of complex molecules.

This compound and its analogs are frequently utilized as key intermediates in the development of pharmaceuticals, particularly those targeting neurological disorders.[1][7] The 3-aminophenyl moiety provides a versatile scaffold for further functionalization, allowing for the introduction of pharmacophoric features that can modulate drug-target interactions.

While specific, publicly disclosed synthetic routes for marketed drugs that use this exact intermediate are proprietary, its structural motifs are present in a variety of investigational compounds. For instance, derivatives of aminophenyl carbamates are explored as inhibitors of various enzymes and as ligands for G-protein coupled receptors.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CAS 180079-59-8 | 4751-1-01 | MDL MFCD06660373 | tert-Butyl [1-(3-aminophenyl)ethyl]carbamate | SynQuest Laboratories [synquestlabs.com]

- 4. tert-butyl N-[1-(3-aminophenyl)ethyl]carbamate | 180079-59-8 [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. jk-sci.com [jk-sci.com]

A Comprehensive Technical Guide to tert-Butyl (1-(3-aminophenyl)ethyl)carbamate: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth analysis of tert-Butyl (1-(3-aminophenyl)ethyl)carbamate, a critical bifunctional building block in modern medicinal chemistry and organic synthesis. This molecule, identified by CAS Number 180079-59-8, possesses a unique architecture combining a reactive primary aromatic amine with a sterically hindered aliphatic amine protected by a tert-butyloxycarbonyl (Boc) group.[1] This differential reactivity is the cornerstone of its utility, enabling chemists to perform sequential and site-selective modifications essential for the construction of complex pharmaceutical agents. This document details the compound's physicochemical properties, provides a field-proven protocol for its synthesis and purification, outlines methods for its spectroscopic characterization, and explores its strategic application in drug development programs, particularly as a versatile linker and pharmacophore scaffold.

Core Compound Structure and Physicochemical Properties

The strategic value of this compound originates from its distinct structural features. The molecule contains a chiral center at the ethyl group's alpha-carbon, an aromatic ring substituted with a primary amine at the meta position, and an ethylamine moiety protected by the acid-labile Boc group. The Boc group provides robust protection under a wide range of basic, hydrogenolytic, and nucleophilic conditions, yet it can be removed cleanly under mild acidic conditions, allowing for orthogonal synthetic strategies.[2]

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data

The key properties of the compound are summarized below for quick reference by laboratory professionals.

| Property | Value | Source(s) |

| CAS Number | 180079-59-8 | [1] |

| Molecular Formula | C₁₃H₂₀N₂O₂ | [1][3] |

| Molecular Weight | 236.31 g/mol | [1][3] |

| Appearance | Solid; White to off-white powder | [4] |

| Purity | Typically ≥95-98% | [4] |

| Storage Temperature | Refrigerator (2-8 °C) | [4] |

| IUPAC Name | This compound | [1] |

| Solubility | Soluble in many organic solvents | [2] |

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved via a two-step process starting from 1-(3-nitrophenyl)ethan-1-amine. The strategy involves first protecting the more nucleophilic aliphatic amine, followed by the chemical reduction of the nitro group to the desired aromatic amine. This sequence is critical to prevent side reactions and ensure high yields.

Synthetic Workflow Overview

The workflow is designed for robustness and scalability, employing standard laboratory reagents and techniques. The rationale behind this approach is the chemoselective protection of the aliphatic amine before the nitro group reduction, as the unprotected aliphatic amine could react under the reduction conditions or complicate purification.

Caption: General workflow for the synthesis and purification of the title compound.

Detailed Experimental Protocol

Materials:

-

1-(3-Nitrophenyl)ethan-1-amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for chromatography)

Step 1: Synthesis of tert-Butyl (1-(3-nitrophenyl)ethyl)carbamate (Intermediate)

-

In a round-bottom flask under an inert atmosphere (N₂), dissolve 1-(3-nitrophenyl)ethan-1-amine (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.5 eq) to the solution, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM over 30 minutes.

-

Causality: TEA acts as a base to neutralize the HCl byproduct, driving the reaction to completion. Dropwise addition at 0 °C controls the exothermicity of the reaction.

-

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound (Final Product)

-

To a solution of the crude intermediate from Step 1 (1.0 eq) in a mixture of Ethanol:Water (e.g., 4:1 v/v), add ammonium chloride (5.0 eq) and iron powder (5.0 eq).

-

Expertise: The Fe/NH₄Cl system in a protic solvent is a classic, cost-effective, and highly efficient method for nitro group reduction that is tolerant of the Boc protecting group.[5] It is generally safer and requires less specialized equipment than catalytic hydrogenation (H₂/Pd-C).

-

-

Heat the reaction mixture to reflux (approx. 80 °C) and stir vigorously for 2-4 hours.

-

Monitor the reduction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and filter through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethanol or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the remaining aqueous solution with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude final product.

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc).

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid.

Spectroscopic Characterization

Proper characterization is essential to confirm the structure and purity of the synthesized compound. Below are the expected spectral characteristics based on the molecule's structure and data from analogous compounds.[5][6]

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.1-7.2 ppm (t): Aromatic proton on C5.

-

δ ~6.6-6.8 ppm (m): Aromatic protons on C2, C4, and C6.

-

δ ~4.8-5.0 ppm (br s): NH proton of the carbamate.

-

δ ~4.6-4.8 ppm (q): Methine (CH) proton of the ethyl group.

-

δ ~3.7 ppm (br s): NH₂ protons of the primary aromatic amine.

-

δ ~1.45 ppm (s): 9 protons of the tert-butyl group.

-

δ ~1.40 ppm (d): 3 protons of the methyl (CH₃) group.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~155 ppm: Carbonyl carbon of the carbamate.

-

δ ~147 ppm: Aromatic carbon attached to the NH₂ group (C3).

-

δ ~145 ppm: Aromatic carbon attached to the ethyl group (C1).

-

δ ~129 ppm: Aromatic CH (C5).

-

δ ~113-118 ppm: Aromatic CH carbons (C2, C4, C6).

-

δ ~80 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~51 ppm: Methine (CH) carbon.

-

δ ~28.5 ppm: Methyl carbons of the tert-butyl group.

-

δ ~22 ppm: Methyl (CH₃) carbon.

-

-

IR Spectroscopy (KBr, cm⁻¹):

-

~3450-3300 cm⁻¹: N-H stretching vibrations (two bands for primary amine, one for secondary amide).

-

~3050 cm⁻¹: Aromatic C-H stretch.

-

~2970 cm⁻¹: Aliphatic C-H stretch.

-

~1680-1700 cm⁻¹: C=O stretch of the carbamate group.

-

~1600, 1480 cm⁻¹: Aromatic C=C bending.

-

~1160 cm⁻¹: C-O stretch.

-

-

Mass Spectrometry (ESI+):

-

m/z: 237.16 [M+H]⁺, 259.14 [M+Na]⁺.

-

Applications in Research and Drug Development

The primary application of this compound is as a versatile intermediate in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).[4][7] Its bifunctional nature allows it to serve as a linker, connecting two different molecular fragments in a controlled, stepwise manner.

Strategic Utility in Synthesis

The free aromatic amine provides a nucleophilic site for reactions such as acylation, sulfonylation, alkylation, or participation in coupling reactions. Following this initial modification, the Boc-protected amine can be deprotected under acidic conditions to reveal a new reactive site for subsequent chemical transformations.

Caption: Logical flow demonstrating the utility of the compound as a bifunctional linker.

This strategic flexibility is invaluable in drug discovery for:

-

Structure-Activity Relationship (SAR) Studies: Rapidly generating libraries of analogues by varying the substituents added at each amine.

-

Linker Chemistry: Serving as a foundational piece in the development of Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), where precise spacing and functionality are critical.

-

Scaffold Decoration: Introducing a key side chain onto a larger molecular core. It is a known intermediate for molecules targeting neurological disorders and for enzyme inhibitors.[4][7]

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are paramount to ensure laboratory safety.

Hazard Identification

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

-

GHS Pictogram: GHS07 (Exclamation mark)

-

Hazard Statements:

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8]

Storage

-

Conditions: Keep container tightly closed in a dry, cool, and well-ventilated place.[8][9]

-

Recommendation: Store in a refrigerator (2-8 °C) to ensure long-term stability.[4]

References

-

National Institutes of Health (NIH). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate. National Center for Biotechnology Information. Available at: [Link]

-

Supporting Information. Characterization Data of Products. Available at: [Link]

-

PubChem. tert-butyl N-((3-aminophenyl)methyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Available at: [Link]

Sources

- 1. CAS 180079-59-8 | 4751-1-01 | MDL MFCD06660373 | tert-Butyl [1-(3-aminophenyl)ethyl]carbamate | SynQuest Laboratories [synquestlabs.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate | C13H20N2O2 | CID 17912990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. jk-sci.com [jk-sci.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. fishersci.com [fishersci.com]

"tert-Butyl (1-(3-aminophenyl)ethyl)carbamate" CAS number

An In-Depth Technical Guide to tert-Butyl (1-(3-aminophenyl)ethyl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a chiral building block of significant interest in pharmaceutical research and development. We will delve into its chemical identity, a validated stereoselective synthesis pathway, and its strategic application in the construction of complex molecular architectures for drug discovery.

Compound Identification and Physicochemical Properties

This compound is a bifunctional organic molecule. It features a primary aromatic amine (aniline) and a secondary aliphatic amine protected by the acid-labile tert-butoxycarbonyl (Boc) group. The presence of a stereocenter at the benzylic position makes its chiral forms particularly valuable.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl N-[1-(3-aminophenyl)ethyl]carbamate | N/A |

| Synonyms | [1-(3-Aminophenyl)ethyl]carbamic acid tert-butyl ester | [1] |

| Molecular Formula | C₁₃H₂₀N₂O₂ | [1] |

| Molecular Weight | 236.31 g/mol | [1] |

| Appearance | White to off-white powder | Inferred from similar compounds |

| CAS Number | 180079-59-8 (Racemate) | [1] |

| 1610767-01-5 ((S)-enantiomer) | [2] | |

| 2241107-77-5 ((R)-enantiomer) | N/A |

Strategic Importance in Medicinal Chemistry

The structure of this molecule is strategically designed for multi-step organic synthesis. The Boc protecting group renders the secondary amine unreactive under a wide range of conditions, particularly those involving nucleophilic attack or basic environments.[3] This allows for selective functionalization of the primary aromatic amine. Subsequently, the Boc group can be readily removed under acidic conditions to liberate the secondary amine for further reactions, such as amide bond formation or reductive amination.

The chirality at the ethylamine moiety is critical. Biological systems, such as enzymes and receptors, are chiral. The therapeutic efficacy and safety of a drug often depend on the specific stereochemistry of its active molecule. Access to enantiomerically pure building blocks like this compound is therefore a prerequisite for the development of stereochemically defined drug candidates.

Stereoselective Synthesis Pathway

A robust and efficient synthesis of chiral this compound can be achieved in a two-step sequence starting from the commercially available 3'-Aminoacetophenone. This pathway involves the protection of the aromatic amine followed by the asymmetric reduction of the ketone.

Caption: Synthetic workflow for chiral this compound.

Step 1: N-Boc Protection of 3'-Aminoacetophenone

Causality: The first step involves selectively protecting the more nucleophilic aromatic amine. The tert-butoxycarbonyl (Boc) group is ideal for this purpose as it is stable to the basic and reductive conditions of the subsequent step but can be easily removed later under acidic conditions.[3] The use of di-tert-butyl dicarbonate ((Boc)₂O) is a standard and high-yielding method for this transformation.[4]

Protocol Validation: This protocol is a self-validating system. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material (3'-Aminoacetophenone) and the appearance of a new, less polar spot corresponding to the N-Boc protected product.

Step 2: Asymmetric Reductive Amination

Causality: The conversion of the ketone in tert-Butyl (3-acetylphenyl)carbamate to a chiral amine is the key stereochemistry-defining step. Direct asymmetric reductive amination is a highly efficient method for synthesizing chiral primary amines from ketones.[5] This approach avoids the synthesis and isolation of an intermediate imine. Catalytic systems, such as those based on Ruthenium with chiral phosphine ligands like TunePhos, have demonstrated high efficiency and enantioselectivity for the reductive amination of a wide range of ketones using ammonium acetate as the amine source and molecular hydrogen as the reductant.[5] The choice of the specific enantiomer of the chiral ligand dictates the stereochemistry of the final product.

Protocol Validation: The success of this step is validated by two key analytical outcomes. First, the conversion of the ketone to the amine can be confirmed by spectroscopic methods (NMR and MS). Second, and most critically, the enantiomeric excess (e.e.) of the product must be determined using a chiral analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. An e.e. of >95% is typically required for pharmaceutical intermediates.

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-Butyl (3-acetylphenyl)carbamate

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3'-Aminoacetophenone (1.0 equiv.). Dissolve the starting material in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.

-

Reagent Addition: Add a base, such as triethylamine (TEA, 1.5 equiv.) or a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv.). To this stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) portion-wise or as a solution in the reaction solvent.[4]

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is fully consumed (typically 2-4 hours).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, dilute aqueous HCl (to remove the base), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure tert-butyl (3-acetylphenyl)carbamate.

Protocol 2: Asymmetric Reductive Amination to (S)-tert-Butyl (1-(3-aminophenyl)ethyl)carbamate

-

Catalyst Preparation: In a glovebox, charge a pressure-rated reaction vessel with the ruthenium catalyst precursor and the chiral diphosphine ligand (e.g., (S)-C₃-TunePhos) in a suitable solvent like 2,2,2-trifluoroethanol (TFE).[5]

-

Reaction Setup: To this catalyst solution, add tert-butyl (3-acetylphenyl)carbamate (1.0 equiv.) and ammonium acetate (NH₄OAc, 2.0 equiv.).[5]

-

Hydrogenation: Seal the vessel, remove it from the glovebox, and connect it to a hydrogen gas line. Purge the vessel several times with hydrogen before pressurizing to the desired pressure (e.g., 55 bar).[5]

-

Reaction: Heat the reaction mixture to the specified temperature (e.g., 80 °C) with vigorous stirring. The reaction is typically run for 24 hours.[5]

-

Work-up: After cooling to room temperature and carefully venting the hydrogen, quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent such as ethyl acetate.

-

Purification and Analysis: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography. Confirm the structure by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess by chiral HPLC analysis.

Applications and Future Outlook

This compound is a valuable intermediate for the synthesis of a variety of pharmacologically active compounds. The free aromatic amine serves as a handle for introducing diverse substituents through reactions such as acylation, sulfonation, or Buchwald-Hartwig amination, allowing for the exploration of the structure-activity relationship (SAR) in a drug discovery program. Its utility has been noted in the synthesis of intermediates for drugs targeting neurological disorders.[6][7] The development of efficient and scalable routes to such chiral building blocks is crucial for the pharmaceutical industry to accelerate the drug development pipeline.

References

-

Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-211). Available at: [Link]

-

Enantioselective reduction of ketones. (2023). In Wikipedia. Available at: [Link]

-

Tan, X., Gao, S., Zeng, W., Xin, S., Yin, Q., & Zhang, X. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society, 140(6), 2024-2027. Available at: [Link]

-

Wang, W., Li, H., Wang, J., & Zu, L. (2013). Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. Angewandte Chemie International Edition, 52(4), 1151-1154. Available at: [Link]

-

Mangas-Sanchez, J., Sharma, M., Cosgrove, S. C., Ramsden, J. I., Marshall, J. R., Thorpe, T. W., Palmer, R. B., Grogan, G., & Turner, N. J. (2020). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science, 11(20), 5217-5222. Available at: [Link]

-

Kim, J., Suri, J. T., Cordes, D. B., & Singaram, B. (2006). Asymmetric Reductions Involving Borohydrides: A Practical Asymmetric Reduction of Ketones Mediated by (l)-TarB− NO2: A Chiral Lewis Acid. Organic Process Research & Development, 10(5), 949-958. Available at: [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Available at: [Link]

- Zhang, X. (2004). Asymmetric reductive amination of ketones. U.S. Patent No. US20040147762A1.

-

Kandasamy, K., & Prasad, K. R. (2011). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. Molecules, 16(8), 6691-6701. Available at: [Link]

-

Nasipuri, D., Samaddar, A. K., & Datta Gupta, M. (1981). Asymmetric reduction of carbonyl compounds with chiral alkoxyaluminium and alkoxymagnesium halides. Journal of the Indian Chemical Society, 58(10), 949-955. Available at: [Link]

-

Chinnappan, A., & Kim, H. (2013). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature. Research on Chemical Intermediates, 41(8), 5309-5316. Available at: [Link]

-

Yang, J. W., Pan, S. C., & List, B. (2007). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 84, 1. Available at: [Link]

-

Shaik, S. P., Nekkanti, S., Shaik, J. B., Al-Amiery, A. A., & Kadum, H. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Chemistry Central Journal, 11(1), 28. Available at: [Link]

-

Loev, B., & Kormendy, M. F. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses, 43, 13. Available at: [Link]

-

[2-(3-Aminophenyl)ethyl]carbamic acid tert-butyl ester. (n.d.). J&K Scientific. Available at: [Link]

- Zhejiang Jiuzhou Pharmaceutical Co Ltd. (2013). Tert-butyl carbamate derivative and preparation method and application thereof. Chinese Patent No. CN102020589B.

-

Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Atlantis Press. Available at: [Link]

Sources

- 1. CAS 180079-59-8 | 4751-1-01 | MDL MFCD06660373 | tert-Butyl [1-(3-aminophenyl)ethyl]carbamate | SynQuest Laboratories [synquestlabs.com]

- 2. echemi.com [echemi.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemimpex.com [chemimpex.com]

- 7. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to tert-Butyl (1-(3-aminophenyl)ethyl)carbamate: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of tert-butyl (1-(3-aminophenyl)ethyl)carbamate, a pivotal building block for researchers, scientists, and professionals in the field of drug development. Its unique structural features make it a valuable intermediate in the synthesis of a variety of pharmacologically active molecules. This document will delve into its chemical and physical properties, synthesis, safe handling, and significant applications, offering field-proven insights into its utility.

Core Molecular Attributes

This compound is a bifunctional organic molecule featuring a primary aromatic amine and a carbamate-protected chiral secondary amine. The presence of the tert-butoxycarbonyl (Boc) protecting group is central to its utility in multi-step organic synthesis, allowing for the selective reaction of the primary amine while the secondary amine remains shielded. Deprotection under acidic conditions subsequently avails the secondary amine for further chemical transformations.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀N₂O₂ | Synquest Labs |

| Molecular Weight | 236.31 g/mol | Chem-Impex |

| IUPAC Name | This compound | J&K Scientific |

| CAS Number | 180079-59-8 (racemate) | Synquest Labs |

| Appearance | White to off-white powder | Chem-Impex |

Synthesis and Mechanism

The synthesis of this compound typically involves the selective protection of one of the amino groups of a precursor diamine. A common and efficient method is the reaction of 1-(3-aminophenyl)ethanamine with di-tert-butyl dicarbonate (Boc₂O). The causality behind this experimental choice lies in the high selectivity of Boc₂O for primary and secondary amines under controlled reaction conditions.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative method for the synthesis of the target compound.

Materials:

-

1-(3-aminophenyl)ethanamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 1-(3-aminophenyl)ethanamine (1 equivalent) in dichloromethane.

-

Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in dichloromethane to the cooled mixture with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

This self-validating protocol includes a purification step via column chromatography, with the final product's identity and purity confirmed through spectroscopic analysis (NMR, IR, and MS).

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for quality control.

| Property | Value | Source |

| Melting Point | 103-108 °C | Chem-Impex |

| Boiling Point | Not readily available (decomposes) | N/A |

| Solubility | Soluble in many organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from general carbamate properties. |

Spectroscopic Data (Representative for similar structures):

While a dedicated spectrum for the title compound is not publicly available, the following are expected characteristic peaks based on the analysis of structurally similar carbamates.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.10-7.30 (m, 1H, Ar-H)

-

δ 6.60-6.80 (m, 3H, Ar-H)

-

δ 4.80-5.00 (br s, 1H, NH-Boc)

-

δ 4.50-4.70 (m, 1H, CH-CH₃)

-

δ 3.60-3.80 (br s, 2H, NH₂)

-

δ 1.45 (s, 9H, C(CH₃)₃)

-

δ 1.35 (d, J = 6.8 Hz, 3H, CH-CH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 155.0 (C=O, carbamate)

-

δ 147.0 (Ar-C-NH₂)

-

δ 139.0 (Ar-C)

-

δ 129.0 (Ar-CH)

-

δ 118.0 (Ar-CH)

-

δ 115.0 (Ar-CH)

-

δ 114.0 (Ar-CH)

-

δ 79.5 (C(CH₃)₃)

-

δ 50.0 (CH-CH₃)

-

δ 28.3 (C(CH₃)₃)

-

δ 22.0 (CH-CH₃)

-

-

IR (KBr, cm⁻¹):

-

3400-3200 (N-H stretching, primary amine and carbamate)

-

2970-2850 (C-H stretching, aliphatic)

-

~1690 (C=O stretching, carbamate)

-

~1520 (N-H bending)

-

~1160 (C-O stretching)

-

-

Mass Spectrometry (ESI+):

-

m/z 237.16 ([M+H]⁺)

-

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various therapeutic agents, particularly kinase inhibitors. The 3-aminophenyl moiety serves as a versatile scaffold that can be readily modified to interact with the hinge region of protein kinases, a common strategy in the design of targeted cancer therapies.

Workflow: Role as a Kinase Inhibitor Intermediate

The following diagram illustrates a generalized workflow where the title compound is utilized in the synthesis of a hypothetical kinase inhibitor.

Caption: Synthetic workflow utilizing the title compound as a key intermediate.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure a safe working environment.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area, preferably in a chemical fume hood. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.

-

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting. In all cases of exposure, seek medical attention if symptoms persist.

-

Conclusion

This compound is a strategically important building block in medicinal chemistry and drug discovery. Its bifunctional nature, coupled with the reliable and selective reactivity afforded by the Boc protecting group, provides chemists with a versatile tool for the synthesis of complex molecular architectures. A thorough understanding of its properties, synthesis, and safe handling, as outlined in this guide, is paramount for its effective and responsible utilization in the pursuit of novel therapeutics.

References

A Senior Application Scientist's Guide to tert-Butyl (1-(3-aminophenyl)ethyl)carbamate: A Versatile Chiral Building Block in Modern Medicinal Chemistry

Executive Summary

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of complex and highly specific therapeutic agents. tert-Butyl (1-(3-aminophenyl)ethyl)carbamate has emerged as a cornerstone intermediate, prized for its unique combination of structural features: a chiral center, a readily functionalizable aromatic amine, and a strategically masked aliphatic amine. This guide provides an in-depth analysis of this molecule's physicochemical properties, its strategic applications in synthetic workflows, and its pivotal role in the development of targeted therapies, including kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs). By elucidating the causality behind its use in detailed protocols and synthetic schemes, this document serves as a technical resource for researchers and drug development professionals seeking to leverage this versatile scaffold in their medicinal chemistry programs.

The Strategic Importance of the Carbamate Moiety in Drug Design

The carbamate group is a recurring structural motif in a multitude of approved therapeutic agents, and for good reason.[1] Functionally an amide-ester hybrid, the carbamate linkage offers a significant advantage over simple amide or ester bonds due to its enhanced chemical and proteolytic stability.[1][2] This stability makes it an excellent surrogate for the peptide bond in peptidomimetic design, conferring improved metabolic profiles and resistance to enzymatic degradation.[1]

Furthermore, the carbamate functionality can improve a molecule's ability to permeate cellular membranes, a critical factor for oral bioavailability and reaching intracellular targets.[1][3] In the context of synthetic chemistry, the tert-butoxycarbonyl (Boc) group, a specific type of carbamate, is one of the most widely used protecting groups for amines. Its stability to a wide range of reaction conditions, coupled with its clean and efficient removal under mild acidic conditions, makes it an indispensable tool in multi-step organic synthesis.[4]

Physicochemical and Structural Profile

This compound is a bifunctional molecule whose utility is derived directly from its distinct structural features. Understanding these features is key to exploiting its full synthetic potential.

| Property | Value | Reference |

| IUPAC Name | This compound | [5] |

| Synonyms | [1-(3-Aminophenyl)ethyl]carbamic acid tert-butyl ester | [5] |

| CAS Number | 180079-59-8 (for racemate) | [5] |

| Molecular Formula | C₁₃H₂₀N₂O₂ | [5] |

| Molecular Weight | 236.31 g/mol | [5] |

| Appearance | Typically a white to off-white powder | [6] |

Key Structural Features:

-

Orthogonal Reactivity: The molecule possesses two distinct amine functionalities. The aromatic amine (aniline) is nucleophilic and readily participates in reactions such as acylation, sulfonylation, and amide bond formation. The second amine is protected as a Boc-carbamate, rendering it inert to these conditions. This orthogonality is the cornerstone of its utility, allowing for selective, stepwise elaboration of the molecule.

-

Chiral Center: The presence of a stereocenter on the ethyl linker is critical. Drug-receptor interactions are highly stereospecific, and the ability to synthesize enantiomerically pure final compounds is often a regulatory and efficacy requirement. Both (R) and (S) enantiomers of this building block are commercially available, providing access to specific stereoisomers of the target drug.[7]

-

Meta-Substitution Pattern: The 1,3-substitution on the phenyl ring provides a specific vector for orienting substituents into distinct regions of a target's binding pocket, which is a crucial element in structure-activity relationship (SAR) studies.

The Synthetic Workflow: A Tale of Two Amines

The primary strategic advantage of this building block is the ability to perform selective chemistry at the aniline nitrogen while the aliphatic amine remains masked. This is followed by the subsequent deprotection of the Boc group to reveal a new reactive handle for further diversification.

Protocol 1: Selective Acylation of the Aniline Moiety

This protocol describes a standard procedure for forming an amide bond at the aniline position using a carboxylic acid and a peptide coupling agent. This method is preferred over using acid chlorides for its milder conditions and broader substrate scope.

Objective: To selectively acylate the aromatic amine in the presence of the Boc-protected amine.

Materials:

-

This compound

-

Carboxylic acid of interest (R-COOH)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), anhydrous

-

Ethyl acetate, Dichloromethane (DCM), Saturated aq. NaHCO₃, Brine

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

-

Add a solution of this compound (1.05 eq) in DMF to the activated mixture.

-

Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired acylated intermediate.

Causality: HATU is chosen as the coupling agent for its high efficiency and low rate of epimerization at the chiral center, should the carboxylic acid also be chiral. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt and the carboxylic acid, facilitating the formation of the active ester intermediate.

Protocol 2: Boc Group Deprotection

This protocol details the standard method for removing the Boc protecting group to reveal the free primary amine, which can then be used in subsequent synthetic steps.

Objective: To cleave the carbamate bond and liberate the primary amine.

Materials:

-

Boc-protected substrate (from Protocol 1)

-

TFA (Trifluoroacetic acid)

-

DCM (Dichloromethane)

-

Saturated aq. NaHCO₃, Diethyl ether

Procedure:

-

Dissolve the Boc-protected substrate (1.0 eq) in DCM (approx. 0.1 M solution).

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA (10-20 eq, typically 20-50% v/v solution in DCM) dropwise to the stirred solution.

-

Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Extract the aqueous layer with DCM (2x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected product, which can often be used without further purification.

Causality: TFA is a strong acid that protonates the carbonyl oxygen of the carbamate, weakening the C-O bond. The highly stable tert-butyl cation is then eliminated, which subsequently decomposes to isobutylene gas. The process is rapid and clean, and the byproducts are volatile, simplifying the workup.

Core Applications in Medicinal Chemistry

Scaffolding for Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. The general structure of many ATP-competitive inhibitors involves a "hinge-binding" motif that forms hydrogen bonds with the kinase hinge region, and a "solvent-exposed" moiety that provides selectivity and physicochemical properties. This compound is an ideal starting point for such molecules.[8] The aniline can be acylated to form a hinge-binding element (e.g., an aminopyrimidine or similar heterocycle), while the deprotected amine on the ethyl side chain can be functionalized to interact with the solvent-exposed region.

A Versatile Component for PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[9][10] A PROTAC consists of a warhead (binds the target), a linker, and an E3 ligase ligand.

The diamine structure revealed after deprotection of this compound makes it a highly valuable component for linker synthesis.[4] The two distinct amines provide attachment points for the warhead and the E3 ligase ligand, allowing for the construction of the complete PROTAC molecule. The length and composition of the linker are critical for optimal ternary complex formation, and this building block provides a defined stereochemical and spatial element within the linker.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool in the medicinal chemist's arsenal. Its value lies in the convergence of three key properties: orthogonal amine reactivity, stereocontrol, and a defined substitution pattern. These features enable the efficient, controlled, and modular synthesis of complex molecules designed to interact with high specificity at biological targets. As drug discovery moves further into the realms of targeted and personalized medicine with modalities like kinase inhibitors and PROTACs, the demand for such versatile and well-defined chiral building blocks will only continue to grow.

References

- MySkinRecipes. Tert-butyl(2-(3-aminophenoxy)ethyl)

- Synquest Labs. tert-Butyl [1-(3-aminophenyl)

- MedChemExpress. tert-Butyl ((3-aminocyclobutyl)methyl)(methyl)

- National Institutes of Health. Synthesis of tert-butyl (substituted benzamido)

- Echemi. tert-butylN-[(1S)-1-(3-aminophenyl)

- J&K Scientific. [2-(3-Aminophenyl)ethyl]carbamic acid tert-butyl ester | 180079-94-1.

- MedchemExpress.com. Tert-butyl (2-((2-aminoethyl)(methyl)amino)ethyl)

- PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry.

- Chem-Impex. [2-(3-Aminophenyl)ethyl]carbamic acid tert-butyl ester.

- BroadPharm. tert-Butyl (7-aminoheptyl)

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

-

PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

-

MDPI. Development of Sesamol Carbamate-L-Phenylalanine Prodrug Targeting L-Type Amino Acid Transporter1 (LAT1) as a Potential Antiproliferative Agent against Melanoma. [Link]

-

MDPI. Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues. [Link]

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tert-Butyl (7-aminoheptyl)carbamate, 99733-18-3 | BroadPharm [broadpharm.com]

- 5. CAS 180079-59-8 | 4751-1-01 | MDL MFCD06660373 | tert-Butyl [1-(3-aminophenyl)ethyl]carbamate | SynQuest Laboratories [synquestlabs.com]

- 6. chemimpex.com [chemimpex.com]

- 7. echemi.com [echemi.com]

- 8. Tert-butyl(2-(3-aminophenoxy)ethyl)carbamate [myskinrecipes.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

The Strategic Utility of tert-Butyl (1-(3-aminophenyl)ethyl)carbamate in Modern Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the strategic deployment of well-defined building blocks is paramount to the efficient construction of complex molecular architectures. Among these, tert-butyl (1-(3-aminophenyl)ethyl)carbamate has emerged as a particularly valuable synthon, offering a unique combination of chirality, protected functionality, and versatile reactivity. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on the practical insights and experimental rationale that underpin its use in drug discovery and development.

Core Molecular Attributes and Strategic Significance

This compound, available in both its racemic and enantiomerically pure forms ((R) and (S)), possesses a key set of structural features that render it a powerful tool for synthetic chemists.

Table 1: Key Properties of this compound

| Property | Value | Source/CAS Number |

| Molecular Formula | C₁₃H₂₀N₂O₂ | [1] |

| Molecular Weight | 236.31 g/mol | [1] |

| Appearance | Solid | |

| Racemic CAS | 180079-59-8 | [1] |

| (S)-enantiomer CAS | 1610767-01-5 | [2] |

| (R)-enantiomer CAS | 2241107-77-5 | [3] |

The molecule's strategic value is rooted in three core attributes:

-

Orthogonal Protection: The aliphatic amine is protected as a tert-butoxycarbonyl (Boc) carbamate, while the aromatic amine remains free. The Boc group is stable under a wide range of non-acidic conditions, allowing for selective functionalization of the aromatic amine. It can then be cleanly removed under acidic conditions to reveal the aliphatic amine for subsequent reactions.[4]

-

Inherent Chirality: The presence of a stereocenter at the ethyl group allows for the introduction of chirality into target molecules, a critical consideration in the development of stereospecific pharmaceuticals.

-

Versatile Reactivity: The free aromatic amine serves as a nucleophilic handle for a variety of transformations, including amide bond formation, sulfonylation, and participation in cross-coupling reactions.

Synthesis and Chiral Resolution: A Step-by-Step Approach

The synthesis of this compound typically begins with the commercially available 3'-aminoacetophenone. The following workflow outlines a common synthetic strategy.

Synthesis of Racemic 1-(3-aminophenyl)ethylamine

A common route to the racemic amine involves the reductive amination of 3'-aminoacetophenone.

Experimental Protocol: Reductive Amination

-

To a solution of 3'-aminoacetophenone (1.0 eq) in a suitable solvent such as methanol, add a nitrogen source like ammonium acetate or ammonia.

-

Introduce a reducing agent, for instance, sodium cyanoborohydride (NaBH₃CN), portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction carefully with water and adjust the pH to basic with an aqueous solution of sodium hydroxide.

-

Extract the product with an organic solvent (e.g., dichloromethane), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic 1-(3-aminophenyl)ethylamine.

Boc Protection of the Aliphatic Amine

The selective protection of the more nucleophilic aliphatic amine is a crucial step.

Experimental Protocol: Boc Protection

-

Dissolve the racemic 1-(3-aminophenyl)ethylamine (1.0 eq) in a solvent such as dichloromethane or a mixture of dioxane and water.[5]

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq) and a base like triethylamine or sodium bicarbonate.[4]

-

Stir the mixture at room temperature until the starting amine is consumed (monitored by TLC).

-

Perform an aqueous workup, extracting the product into an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product, which can be purified by column chromatography on silica gel.

Chiral Resolution: Isolating the Enantiomers

The separation of the enantiomers is most commonly achieved through diastereomeric salt formation with a chiral acid.[6] Dibenzoyl-L-tartaric acid is a frequently used resolving agent for such amines.[7]

Experimental Protocol: Chiral Resolution with Dibenzoyl-L-Tartaric Acid

-

Dissolve the racemic this compound in a suitable solvent, such as ethanol or methanol.

-

Add a solution of one equivalent of dibenzoyl-L-tartaric acid in the same solvent.

-

Allow the mixture to stand, or cool it, to induce the crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

To liberate the free amine, treat the diastereomeric salt with a base (e.g., aqueous sodium hydroxide) and extract the enantiomerically enriched product with an organic solvent.

-

The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC).

Reactivity and Synthetic Applications

The utility of this building block lies in the sequential functionalization of its two distinct amino groups.

Reactions of the Aromatic Amine

The free aromatic amine can undergo a variety of transformations, including:

-

Amide Bond Formation: Coupling with carboxylic acids using standard reagents like EDC/HOBt or conversion to an acid chloride followed by reaction with the amine.[8]

-

Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base.

-

Urea Formation: Treatment with isocyanates.

Deprotection and Functionalization of the Aliphatic Amine

The Boc group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or with hydrochloric acid in an organic solvent.[4]

Once deprotected, the now-free aliphatic amine can be further functionalized, allowing for the elongation of the molecular scaffold or the introduction of new pharmacophoric elements.

Case Study: Application in Kinase Inhibitor Synthesis

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its pre-installed chirality and orthogonally protected amino groups provide a strategic advantage in the construction of complex, biologically active molecules. A thorough understanding of its synthesis, resolution, and reactivity enables chemists to efficiently incorporate this synthon into their synthetic routes, accelerating the discovery and development of new therapeutics.

References

- CN103588767A - Preparation method of dabrafenib - Google Patents. (n.d.).

- WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents. (n.d.).

-

Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Michael Pittelkow. Retrieved January 12, 2026, from [Link]

-

2 - Supporting Information. (n.d.). Retrieved January 12, 2026, from [Link]

-

tert-Butyl (4-aminophenyl)carbamate | C11H16N2O2 | CID 688611. PubChem. Retrieved January 12, 2026, from [Link]

-

1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). ResearchGate. Retrieved January 12, 2026, from [Link]

- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents. (n.d.).

-

Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. Retrieved January 12, 2026, from [Link]

-

Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

- EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents. (n.d.).

-

(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. Retrieved January 12, 2026, from [Link]

-

Short synthesis of ethyl 3-(3-aminophenyl)propanoate. PubMed. Retrieved January 12, 2026, from [Link]

-

Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V) | Request PDF. ResearchGate. Retrieved January 12, 2026, from [Link]

-

Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC - PubMed Central. Retrieved January 12, 2026, from [Link]

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. NIH. Retrieved January 12, 2026, from [Link]

-

tert-Butyl (S)-(1-(3-aminophenyl)ethyl)carbamate. porphyrin-systems. Retrieved January 12, 2026, from [Link]

-

Dabrafenib | C23H20F3N5O2S2 | CID 44462760. PubChem. Retrieved January 12, 2026, from [Link]

- CN104379581B - Crystal form of dabrafenib and preparation method and use thereof - Google Patents. (n.d.).

- CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents. (n.d.).

- CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents. (n.d.).

- WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents. (n.d.).

- WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents. (n.d.).

Sources

- 1. CAS 180079-59-8 | 4751-1-01 | MDL MFCD06660373 | tert-Butyl [1-(3-aminophenyl)ethyl]carbamate | SynQuest Laboratories [synquestlabs.com]

- 2. tert-butyl (S)-(1-(3-aminophenyl)ethyl)carbamate | 1610767-01-5 [m.chemicalbook.com]

- 3. rndmate.com [rndmate.com]

- 4. CN103588767B - The preparation method of Da Lafeini - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]

- 8. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]

- 10. CN103588767A - Preparation method of dabrafenib - Google Patents [patents.google.com]

A Technical Guide to the Strategic Application of tert-Butyl (1-(3-aminophenyl)ethyl)carbamate in Modern Kinase Inhibitor Synthesis

Abstract

The pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. The success of this endeavor hinges on the rational design of molecules that can precisely interact with the ATP-binding pocket of target kinases. This requires a sophisticated toolkit of molecular building blocks that offer both versatile reactivity and specific, pre-encoded structural features. This technical guide provides an in-depth analysis of one such critical reagent: tert-Butyl (1-(3-aminophenyl)ethyl)carbamate . We will dissect its molecular architecture, explore its strategic advantages in synthetic workflows, and provide detailed, field-proven protocols for its application. This document is intended for medicinal chemists, process chemists, and drug development scientists engaged in the design and synthesis of next-generation kinase inhibitors.

Introduction: The Quest for Specificity in Kinase Inhibition

The Kinome as a Therapeutic Target

The human kinome, comprising over 500 protein kinases, represents one of the most critical families of drug targets. These enzymes regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors, such as Imatinib for chronic myeloid leukemia (CML), has revolutionized treatment paradigms.[1] However, achieving selectivity remains a significant challenge due to the high degree of conservation in the ATP-binding site across the kinome.

The Role of Privileged Scaffolds in Drug Design

In response to this challenge, medicinal chemists often employ "privileged scaffolds"—molecular frameworks that are known to bind to specific protein families. The strategic deployment of bifunctional building blocks allows for the efficient construction of libraries of compounds based on these scaffolds. These building blocks carry both a reactive handle for coupling to a core structure and a protected functional group for later-stage elaboration or direct interaction with the target protein.

Introducing this compound: A Key Building Block

This compound (CAS No. 180079-59-8) has emerged as a valuable intermediate in this context.[2] Its structure is not accidental; it is a carefully designed molecule that provides solutions to several key challenges in kinase inhibitor synthesis. This guide will illuminate the specific roles of its constituent parts and demonstrate its power in creating potent and selective inhibitors.

Molecular Architecture and Strategic Advantages

The utility of this compound stems from the distinct and complementary functions of its three key structural components.

The Bifunctional Nature: A Nucleophilic Primary Amine

The molecule's primary aromatic amine (-NH2 on the phenyl ring) serves as the principal reactive site. It is an excellent nucleophile, perfectly suited for participating in a wide range of bond-forming reactions that are fundamental to the assembly of kinase inhibitors. These include, but are not limited to, amide bond formation, urea synthesis, and palladium-catalyzed cross-coupling reactions.[3]

The tert-Butyloxycarbonyl (Boc) Group: A Cornerstone of Protection Strategy

The carbamate moiety features a tert-butyloxycarbonyl (Boc) protecting group. The choice of Boc is a deliberate and critical aspect of its design for several reasons:[4]

-

Stability: The Boc group is exceptionally stable under a wide variety of reaction conditions, including those that are basic, nucleophilic, or involve catalytic hydrogenation. This robustness allows chemists to perform extensive modifications on other parts of the molecule without risking premature deprotection.

-

Orthogonality: The Boc group is labile under acidic conditions (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent). This provides a clean and efficient deprotection method that is orthogonal to many other protecting groups, enabling complex, multi-step syntheses.[5]

The 3-Aminophenyl Moiety: A Hinge-Binding Mainstay

The spatial arrangement of the two nitrogen atoms is crucial. The primary aniline is positioned at the meta-position of the phenyl ring relative to the ethylcarbamate side chain. This geometry is frequently exploited to interact with the "hinge region" of the kinase ATP-binding site—a conserved stretch of amino acids that connects the N- and C-lobes of the kinase domain. The aniline can form one or more critical hydrogen bonds with the backbone amides of the hinge residues, serving as a vital anchor for the inhibitor.

The Ethyl Linker and Stereochemistry: Impact on Potency and Selectivity

The chiral center at the benzylic position of the ethyl linker introduces a three-dimensional vector that projects away from the core scaffold. The specific stereochemistry—(R) or (S)—can profoundly influence the inhibitor's binding affinity and selectivity by directing attached functionalities into or away from specific sub-pockets within the active site. The synthesis of enantiomerically pure versions of this building block is therefore of paramount importance for developing optimized inhibitors.

Core Synthetic Applications and Methodologies

The strategic value of this compound is best illustrated through its application in common synthetic workflows for building kinase inhibitors.

Sources

- 1. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 180079-59-8 | 4751-1-01 | MDL MFCD06660373 | tert-Butyl [1-(3-aminophenyl)ethyl]carbamate | SynQuest Laboratories [synquestlabs.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

The Aminophenyl Ethyl Carbamate Scaffold: A Versatile Starting Point for Neurological Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide delves into the strategic utility of the tert-butyl (1-(3-aminophenyl)ethyl)carbamate scaffold in the discovery of novel therapeutics for neurological disorders. We will explore the synthesis, chemical properties, and a comprehensive, field-proven workflow for identifying and validating new drug candidates derived from this versatile chemical starting point. Our focus is on providing actionable insights and robust protocols to empower researchers in their quest for next-generation treatments for debilitating neurological conditions.

The Strategic Value of the Aminophenyl Ethyl Carbamate Scaffold in CNS Drug Discovery

The carbamate functional group is a cornerstone in medicinal chemistry, prized for its unique combination of stability and synthetic versatility.[1] When incorporated into a scaffold like aminophenyl ethyl carbamate, it offers a compelling platform for neurological drug discovery. The tert-butyl protecting group provides a stable yet readily cleavable handle for synthetic manipulations, allowing for the systematic exploration of chemical space around the core structure.[2]

The aminophenyl moiety is a particularly attractive feature for CNS drug design. Its aromatic nature can facilitate interactions with various biological targets, while the amino group serves as a key site for diversification, enabling the introduction of a wide array of substituents to modulate pharmacological activity, selectivity, and pharmacokinetic properties. Furthermore, the overall structural characteristics of this scaffold, including a balance of lipophilicity and hydrogen bonding potential, are conducive to crossing the blood-brain barrier (BBB), a critical prerequisite for any centrally acting therapeutic.[3][4] Indeed, modifications to carbamate-containing molecules have been shown to enhance BBB permeability by circumventing efflux transporters like P-glycoprotein.[5][6][7]

This guide will illuminate a rational and efficient path for leveraging the aminophenyl ethyl carbamate scaffold to generate and evaluate novel drug candidates for complex neurological disorders.

Synthesis and Chemical Properties of the Core Scaffold

The synthesis of this compound is a well-established process, typically involving the protection of the amino group of a commercially available aminophenyl ethanol derivative, followed by further synthetic modifications. The Boc protecting group is favored due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H20N2O2 | [8] |

| Molecular Weight | 236.31 g/mol | [8] |

| CAS Number | 180079-59-8 | [8] |

The presence of both a protected amine and a free aromatic amine allows for selective and orthogonal chemical modifications. The aromatic amine can be readily derivatized through reactions such as acylation, alkylation, and sulfonylation, enabling the exploration of a diverse range of chemical functionalities. This synthetic tractability is a key advantage of this scaffold, providing a robust platform for structure-activity relationship (SAR) studies.

A Strategic Workflow for Neurological Drug Discovery

The journey from a promising chemical scaffold to a viable drug candidate is a multi-step process requiring a systematic and rigorous screening cascade. The following workflow, illustrated in the diagram below, outlines a proven approach for identifying and characterizing novel neurological drug candidates derived from the aminophenyl ethyl carbamate scaffold.

Caption: A streamlined workflow for neurological drug discovery starting from the aminophenyl ethyl carbamate scaffold.

Phase 1: Derivative Library Synthesis and High-Throughput Screening

The initial phase involves the creation of a diverse library of compounds derived from the core scaffold. This is achieved by systematically modifying the aromatic amine with a variety of chemical moieties to explore a broad chemical space. The resulting library is then subjected to high-throughput in vitro screening assays to identify initial "hits."

Experimental Protocol: Parallel Synthesis of an Amide Library

-

Reaction Setup: In a 96-well reaction block, dispense a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane).

-

Carboxylic Acid Addition: To each well, add a different carboxylic acid from a pre-selected library.

-

Coupling Agent Addition: Add a solution of a peptide coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., diisopropylethylamine) to each well.

-

Reaction: Seal the reaction block and agitate at room temperature for 12-16 hours.

-

Workup and Purification: Quench the reactions, perform a liquid-liquid extraction, and purify the products using high-throughput parallel purification techniques (e.g., automated flash chromatography).

-

Characterization: Confirm the identity and purity of each derivative using LC-MS.

Phase 2: In Vitro Characterization and Lead Optimization

Promising hits from the primary screen are advanced to more complex and disease-relevant in vitro assays. This stage aims to confirm the initial activity, elucidate the mechanism of action, and select lead compounds for further optimization.

Table 2: In Vitro Assays for Neurological Drug Discovery

| Assay Type | Description | Endpoint | Application |

| Neuroprotection Assays | Assess the ability of compounds to protect neurons from various insults (e.g., oxidative stress, excitotoxicity, amyloid-beta toxicity).[9] | Neuronal viability (e.g., MTT assay, LDH release) | Alzheimer's, Parkinson's |

| Neurite Outgrowth Assays | Measure the effect of compounds on the growth of axons and dendrites, crucial for neuronal connectivity.[10][11][12] | Neurite length and branching | Neurodegenerative diseases, nerve injury |

| Anti-inflammatory Assays | Evaluate the ability of compounds to suppress inflammatory responses in glial cells. | Cytokine release (e.g., TNF-α, IL-1β) | Multiple Sclerosis, Alzheimer's |

| Enzyme Inhibition Assays | Determine the inhibitory activity of compounds against specific enzymes implicated in neurological disorders (e.g., cholinesterases, kinases).[13] | IC50 values | Alzheimer's, Parkinson's |

Lead compounds are then subjected to iterative cycles of chemical modification to improve their potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Phase 3: In Vivo Preclinical Evaluation

Optimized lead candidates are advanced to in vivo studies using well-validated animal models of neurological disorders. This critical phase assesses the efficacy, safety, and pharmacokinetic profile of the compounds in a whole-organism context.

Table 3: Animal Models for Neurological Disorders

| Disorder | Animal Model | Key Features | References |

| Alzheimer's Disease | Transgenic mice (e.g., 5XFAD, APP/PS1) | Amyloid-beta plaques, tau pathology, cognitive deficits. | [14][15][16][17] |

| Parkinson's Disease | Neurotoxin-induced models (e.g., 6-OHDA, MPTP), Genetic models (e.g., LRRK2, alpha-synuclein) | Dopaminergic neuron loss, motor impairments. | [18][19][20][21][22] |

| Epilepsy | Chemoconvulsant-induced models (e.g., PTZ, kainic acid), Kindling models | Seizures, neuronal hyperexcitability. | [23][24][25][26][27] |

Hypothetical Mechanism of Action: Targeting Neuroinflammation and Oxidative Stress

Derivatives of the aminophenyl ethyl carbamate scaffold could potentially exert their neuroprotective effects by modulating key signaling pathways implicated in neuroinflammation and oxidative stress, two common pathological features of many neurological disorders.

Caption: A hypothetical signaling pathway targeted by an aminophenyl ethyl carbamate derivative.

One plausible mechanism of action is the inhibition of pro-inflammatory signaling cascades, such as the NF-κB pathway, in activated microglia.[28] By suppressing the production of inflammatory mediators, these compounds could mitigate the chronic neuroinflammation that contributes to neuronal damage in diseases like Alzheimer's and Parkinson's. Additionally, the scaffold's chemical nature may lend itself to derivatives with antioxidant properties, capable of scavenging reactive oxygen species (ROS) and protecting neurons from oxidative damage.[28] The dysregulation of signaling pathways such as Wnt and mTOR has also been implicated in neurodegeneration, presenting further potential targets for novel therapeutics.[29][30]

Conclusion and Future Directions